molecular formula C14H17NO2 B11874478 tert-Butyl 1-methyl-1H-indole-3-carboxylate

tert-Butyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B11874478
M. Wt: 231.29 g/mol
InChI Key: NWZFDHYUCGNRHZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-1H-indole-3-carboxylate is a protected indole ester of significant value in medicinal chemistry and organic synthesis. The tert-butyl ester group serves as a common protecting group for carboxylic acids, enhancing stability and altering solubility during multi-step synthetic sequences, while the N-methylation at the 1-position directs electrophilic substitution and can be crucial for modulating the biological activity of target molecules . This scaffold is a key intermediate for constructing more complex indole-based structures. Indole-3-carboxylate derivatives are frequently employed in the synthesis of novel compounds for biological screening, including the preparation of serotonin analogues and other pharmacologically active molecules . The structure is also highly amenable to further functionalization, particularly through electrophilic substitution at the indole ring, enabling the exploration of structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 1-methylindole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)11-9-15(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3

InChI Key

NWZFDHYUCGNRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The most efficient method involves copper(II) acetate-mediated cross-dehydrogenative coupling between N,N-dimethylaniline and phenyl bromoacetate derivatives. This single-step protocol utilizes tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 80°C. The reaction proceeds through iminium ion formation, followed by α-C–H activation and subsequent cyclization (Figure 1).

Catalytic System Optimization

  • Catalyst: Cu(OAc)₂·H₂O (10 mol%)

  • Oxidant: TBHP (3 equiv)

  • Solvent: Acetonitrile

  • Yield Range: 69–90%

Substituted phenyl bromoacetates with electron-donating groups (e.g., -OMe, -Me) showed enhanced reactivity, while electron-withdrawing substituents (-NO₂, -CN) required extended reaction times (24–36 h).

Multi-Step Synthesis via Lithiation-Carboxylation

Protective Group Strategy

A 10-step synthesis route employs triisopropylsilyl (TIPS) protection at the indole nitrogen, enabling precise functionalization:

  • TIPS Protection :

    • Reagent: Triisopropylsilyl chloride

    • Conditions: Pyridine, 0°C → RT

    • Yield: 90%

  • Lithiation at C3 :

    • Base: n-BuLi (−78°C, THF)

    • Electrophile: tert-Butyl chloroformate

    • Yield: 82%

  • Deprotection :

    • Agent: Tetrabutylammonium fluoride (TBAF)

    • Yield: 99%

This method allows gram-scale production but requires stringent anhydrous conditions and cryogenic temperatures.

Scandium(III)-Catalyzed Annulation

Green Chemistry Approach

A three-component reaction using Sc(OTf)₃ in glycerol achieves indole formation through tandem C–C and C–N bond formation:

ComponentRoleExample
2-HydroxyacetophenoneCarbonyl precursor1a
1-MethylpyrroleNitrogen source2a
GlycerolSolvent/Lewis acid promoter

Optimized Conditions :

  • Catalyst: Sc(OTf)₃ (20 mol%)

  • Temperature: 80°C

  • Time: 7 h

  • Yield: 43–74%

This method exemplifies solvent sustainability but currently lacks demonstrated applicability to tert-butyl ester derivatives.

Comparative Analysis of Methodologies

Table 1: Method Comparison

ParameterCu-CatalyzedLithiationSc-Catalyzed
Steps1103
Yield (%)69–908243–74
Temperature Range80°C−78°C to RT80°C
Catalytic Loading10 mol%20 mol%
Functional Group ToleranceModerateHighLow

Industrial-Scale Considerations

Process Intensification

The copper-mediated method demonstrates superior scalability due to:

  • Ambient pressure conditions

  • Aqueous workup procedures

  • Recyclable catalyst systems

In contrast, lithiation-based routes necessitate specialized equipment for cryogenic reactions and moisture-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

Pharmaceutical Applications:
tert-Butyl 1-methyl-1H-indole-3-carboxylate serves as a key intermediate in the synthesis of various bioactive indole derivatives. These derivatives are often evaluated for their potential therapeutic effects, particularly in the treatment of cancer and viral infections. For instance, studies have shown that derivatives of indole exhibit significant activity against different cancer cell lines and viruses due to their ability to interfere with cellular processes.

Compound Biological Activity Reference
Indole-3-carboxylic acid derivativesAnticancer activity
Indole-based antiviral agentsInhibition of viral replication

Regioselective Functionalization

Synthetic Methodologies:
The compound is utilized as a substrate for regioselective functionalization reactions. For example, it can undergo dibromination reactions under microwave irradiation, yielding functionalized indole derivatives with high regioselectivity. This property is critical for developing compounds with specific biological activities.

Case Study: Dibromination Reaction

In a study involving microwave-assisted dibromination of methyl indole-3-carboxylate, this compound was subjected to conditions that yielded a high percentage of dibrominated products, demonstrating its utility in synthetic organic chemistry .

Catalytic Applications

Use in Catalysis:
this compound has been employed in catalytic reactions involving transition metals such as rhodium. These reactions often focus on forming complex structures with high yields and selectivity. For instance, when used with Rh2(OAc)4 as a catalyst, the compound can facilitate the formation of various indole-based carbamates with excellent diastereoselectivity .

Catalyst Reaction Type Yield (%) Selectivity
Rh2(OAc)4Indole carbamate synthesis96>20:1

Material Science Applications

Polymer Chemistry:
The compound's structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in electronics and coatings. Its ability to participate in radical polymerization makes it valuable for developing advanced materials with tailored properties.

Structure-Activity Relationship Studies

Research Insights:
The compound's structure has been extensively studied to understand its interaction with biological targets. By modifying the tert-butyl group or substituents on the indole ring, researchers can optimize the pharmacological properties of synthesized compounds.

Example Findings:

A study highlighted that modifications to the indole core significantly impacted the compound's ability to inhibit specific enzymes linked to cancer progression . This relationship between structure and activity is crucial for drug design.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The tert-butyl ester group distinguishes this compound from analogs with smaller ester groups (e.g., methyl or ethyl). Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
tert-Butyl 1-methyl-1H-indole-3-carboxylate 1-Me, 3-COO-t-Bu C₁₄H₁₇NO₂ 231.29 High lipophilicity; tert-butyl enhances steric bulk
Methyl 1-methyl-1H-indole-3-carboxylate 1-Me, 3-COOMe C₁₁H₁₁NO₂ 189.21 Lower molecular weight; methyl ester increases polarity
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 1-Boc, 4-Cl, 3-CH₂OH C₁₄H₁₆ClNO₃ 297.74 Hydroxymethyl enables further derivatization; chloro substituent modulates electronic properties
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate 1-Boc, 6-F, 3-I C₁₃H₁₃FINO₂ 369.16 Halogen substituents (F, I) enhance reactivity for cross-coupling reactions
Key Observations:
  • Solubility : tert-Butyl derivatives exhibit higher solubility in organic solvents (e.g., DCM, THF) than methyl analogs, which may favor aqueous miscibility .
  • Stability : Tert-butyl esters are more prone to acid-catalyzed hydrolysis than methyl esters, necessitating careful handling under acidic conditions .

Spectroscopic and Crystallographic Data

  • NMR Signatures :
    • tert-Butyl protons appear as a singlet at δ ~1.4 ppm in ¹H NMR.
    • Methyl ester protons (e.g., in methyl 1-methylindole-3-carboxylate) resonate as a singlet at δ ~3.9 ppm .
  • Crystal Packing : The methyl ester analog forms coplanar hydrogen-bonded dimers, while tert-butyl derivatives likely exhibit disrupted packing due to steric bulk, affecting melting points and crystallinity .

Research Findings and Implications

  • Synthetic Flexibility : tert-Butyl indole carboxylates are preferred in medicinal chemistry for their balance of stability and reactivity. For instance, tert-butyl 3-(bromomethyl)-6-chloro-1H-indole-1-carboxylate is a key intermediate in peptide mimetic synthesis .

Biological Activity

Tert-butyl 1-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered interest due to its potential biological activities. Indoles are known for their presence in various natural compounds and their significant role in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthetic methodologies, and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

This compound features a tert-butyl group which enhances its lipophilicity, making it more soluble in organic solvents. The indole ring is crucial for its interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that indole derivatives can possess antimicrobial properties. This compound's structural features may allow it to interact with microbial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Indoles are often explored for their anticancer potential. Compounds similar to this compound have been reported to inhibit tubulin polymerization, a critical process in cancer cell division.
  • Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of indole derivatives, including those structurally related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Antiviral ActivityIndoles exhibit antiviral properties, suggesting potential for drug development.
Anticancer ActivityIndole derivatives demonstrated significant inhibition of cancer cell proliferation.
Neuroprotective EffectsCertain indoles showed protective effects against neurodegeneration in cellular models.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, including:

  • Cross-Dehydrogenative Coupling : This method allows for efficient formation of the indole structure while introducing functional groups necessary for biological activity .
  • Functionalization Techniques : Modifications at the C4 and C5 positions of the indole ring have been explored to enhance biological efficacy .

Q & A

Q. What are the common laboratory synthesis routes for tert-Butyl 1-methyl-1H-indole-3-carboxylate?

A Grignard reagent-based approach is often employed. For example, a structurally similar indole carboxylate derivative was synthesized via slow addition of an alkyl halide to activated magnesium, followed by reaction with a pre-cooled aldehyde intermediate. The product was purified via flash column chromatography using gradients of ethyl acetate in hexane . Adapting this method, the tert-butyl and methyl groups can be introduced through protective group strategies or substitution reactions.

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tert-butyl and methyl groups).
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • TLC : Monitors reaction progress using solvent systems like 70:30 hexane:ethyl acetate .

Q. What purification methods are effective for this compound?

Flash column chromatography with silica gel is standard. For example, gradients of 5–10% ethyl acetate in hexane effectively separate intermediates and by-products. Crystallization from ethanol or dichloromethane/hexane mixtures may further purify the product .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction data are refined using SHELXL , which optimizes bond lengths, angles, and thermal parameters. Visualization tools like ORTEP-3 generate thermal ellipsoid plots. For example, bond angles (e.g., C–O–C at ~110°) and torsional conformations in related indole derivatives were resolved this way .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Systematic variation of catalysts, solvents, and temperatures is critical. For instance, derivatives with alkynyl or silyl-protected groups (e.g., tert-butyl-dimethylsilyl ethers) require controlled anhydrous conditions and catalysts like Pd/Cu for cross-coupling reactions . Kinetic monitoring via NMR or HPLC helps identify optimal reaction times.

Q. How are contradictions between spectroscopic and crystallographic data resolved?

  • Re-examining crystal quality : Ensure single crystals are free of defects or twinning .
  • Refinement parameters : Use SHELXL’s restraints for disordered groups .
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values or alternative techniques like Raman spectroscopy .

Q. What mechanistic insights guide the design of this compound derivatives?

Studies on analogous compounds reveal that the tert-butyl group enhances steric protection of reactive sites (e.g., indole N–H), while the carboxylate enables functionalization via hydrolysis or nucleophilic substitution . Mechanistic probes like isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., silyl ethers) are used to elucidate pathways .

Methodological Notes

  • SHELX Refinement : Implement SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
  • Reaction Monitoring : Use TLC with UV-active indicators or in-situ IR for real-time analysis .
  • Computational Support : Pair crystallographic data with Gaussian or ORCA software for molecular dynamics simulations .

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